

Application Notes and Protocols for ChIP-seq Analysis of PRDM16 Binding Sites

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Compound of Interest

Compound Name: Dim16

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Audience: Researchers, scientists, and drug development professionals.

Introduction

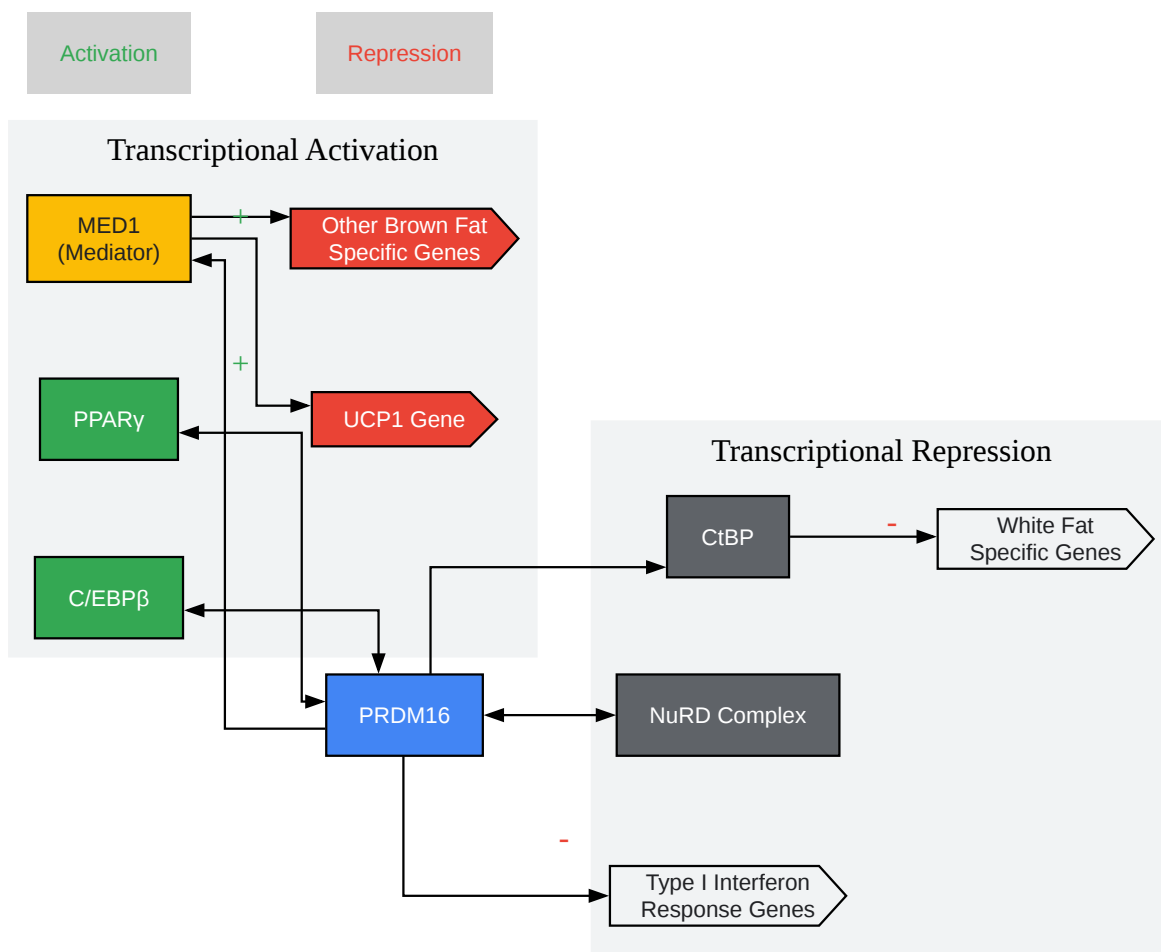
PRDM16 (PR/SET Domain 16) is a crucial zinc finger transcription factor that plays a pivotal role in cell fate determination, particularly in the differentiation of brown and beige adipocytes. [1][2] It acts as a transcriptional coregulator, activating thermogenic gene programs while repressing genes associated with white fat and muscle cell lineages. [3][4] Understanding the genomic binding sites of PRDM16 is essential for elucidating its regulatory networks and identifying potential therapeutic targets for metabolic diseases such as obesity and diabetes. [1][5]

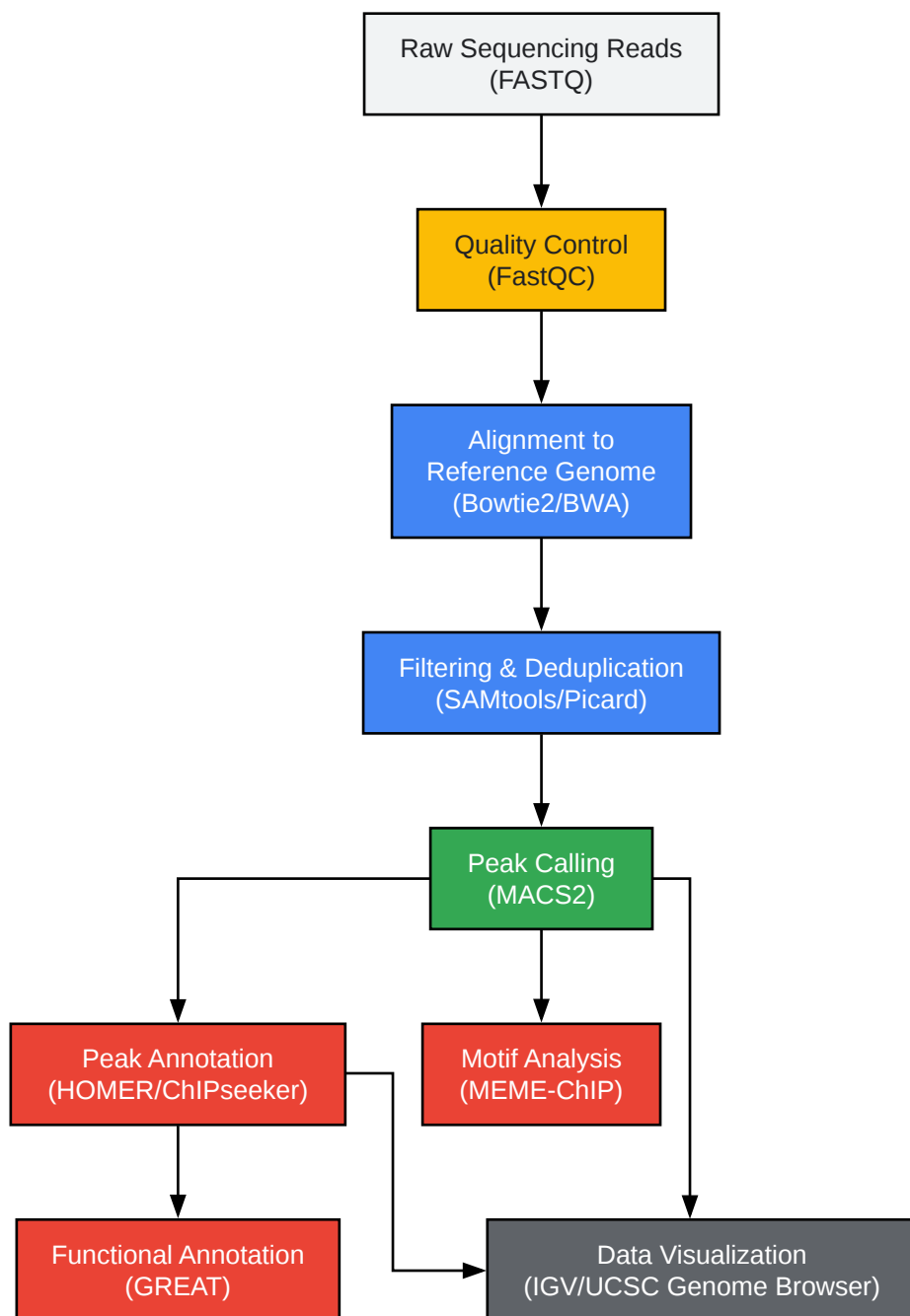
Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful technique to identify the genome-wide binding sites of transcription factors like PRDM16. [6] This document provides detailed application notes and protocols for performing and analyzing a PRDM16 ChIP-seq experiment, from sample preparation to downstream data analysis and interpretation.

Key Signaling Pathways Involving PRDM16

PRDM16 functions within a complex transcriptional network to regulate adipogenesis. It interacts with several key proteins to either activate or repress gene expression. A critical interaction is with peroxisome proliferator-activated receptor gamma (PPAR γ), a master regulator of adipogenesis, and CCAAT/enhancer-binding protein beta (C/EBP β), to

cooperatively activate the brown fat gene program.[2][5][7] PRDM16 also recruits the Mediator complex subunit MED1 to enhancer regions of brown fat-specific genes, such as UCP1, to facilitate transcriptional activation.[6][8] Conversely, PRDM16 can repress white adipose tissue-selective genes by interacting with the corepressor CtBP.[4] Additionally, PRDM16 has been shown to interact with the NuRD chromatin remodeling complex and to play a role in suppressing the type I interferon response in adipocytes.[7][9]





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